Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Non-Fluorinated Analogs
The introduction of the 2,2,2-trifluoroethyl group significantly increases the compound's lipophilicity compared to its non-fluorinated ester counterparts. The target compound exhibits a calculated logP (XLogP3-AA) of 2.5 [1] and a vendor-reported LogP of 2.13 . This represents a quantifiable increase over the ethyl analog (XLogP 1.8) and the methyl analog (XLogP 1.4) . This higher logP value indicates greater lipophilicity, which is a key determinant of a molecule's ability to passively diffuse across cell membranes and access intracellular targets.
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; Vendor LogP = 2.13 |
| Comparator Or Baseline | Ethyl 4-methylpiperidine-1-carboxylate (XLogP = 1.8); Methyl 4-methylpiperidine-1-carboxylate (XLogP = 1.4) |
| Quantified Difference | ΔXLogP vs. ethyl analog = +0.7; ΔXLogP vs. methyl analog = +1.1 |
| Conditions | Computational prediction models (PubChem XLogP3-AA and vendor-reported LogP) |
Why This Matters
The quantifiable increase in logP directly correlates with enhanced membrane permeability, making this compound a more suitable starting point for designing brain-penetrant drugs or molecules requiring improved cellular uptake.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 59777137, 2,2,2-Trifluoroethyl 4-methylpiperidine-1-carboxylate. Accessed April 2026. View Source
